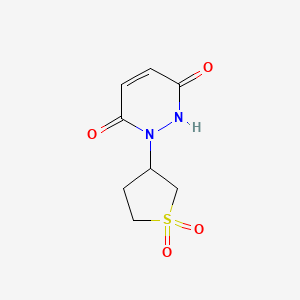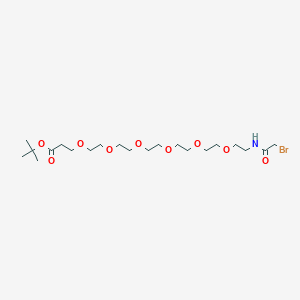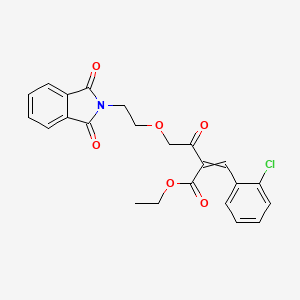
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a dioxidotetrahydrothiophene ring fused with a dihydropyridazine-dione moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves several steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then subjected to a series of condensation reactions with appropriate hydrazine derivatives to form the dihydropyridazine-dione moiety. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the condensation process.
Análisis De Reacciones Químicas
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the pyridazine or thiophene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Its biological activity has been investigated, particularly in the context of enzyme inhibition and receptor modulation.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for drug development, targeting specific enzymes or receptors involved in various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but differs in the attached moiety, leading to distinct chemical and biological properties.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide: Another compound with the dioxidotetrahydrothiophene ring, used in different applications.
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-7-1-2-8(12)10(9-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,9,11) |
Clave InChI |
TVCFZOSMONZEEV-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N2C(=O)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)


![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)

![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

